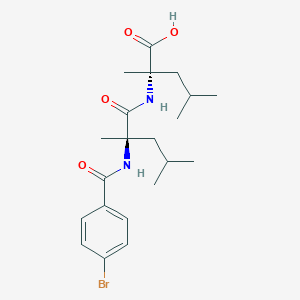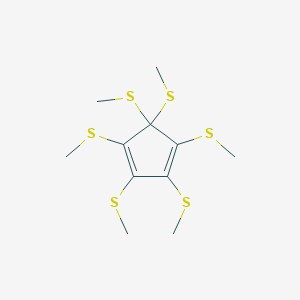
1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with six methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentadiene derivative with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene involves its interaction with molecular targets through its methylsulfanyl groups. These groups can form bonds with various biological molecules, leading to changes in their structure and function. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Cyclopentadiene: A simpler analog without the methylsulfanyl groups.
1,2,3,4,5-Pentakis(methylsulfanyl)cyclopenta-1,3-diene: A closely related compound with one less methylsulfanyl group.
Hexamethylbenzene: A compound with a similar number of methyl groups but a different ring structure.
Uniqueness: 1,2,3,4,5,5-Hexakis(methylsulfanyl)cyclopenta-1,3-diene is unique due to the presence of six methylsulfanyl groups on a cyclopentadiene ring. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139494-35-2 |
|---|---|
Molecular Formula |
C11H18S6 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
1,2,3,4,5,5-hexakis(methylsulfanyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18S6/c1-12-7-8(13-2)10(15-4)11(16-5,17-6)9(7)14-3/h1-6H3 |
InChI Key |
YACZJJWGYNYFHS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(C(=C1SC)SC)(SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
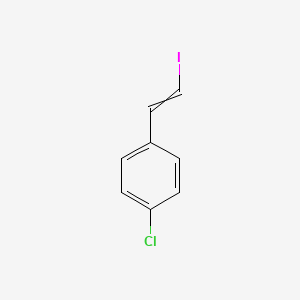
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
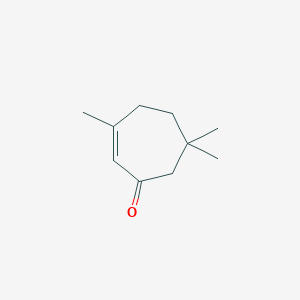
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
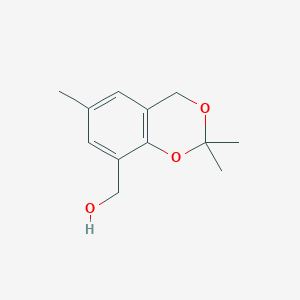
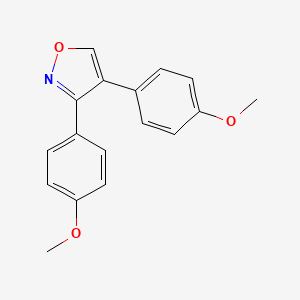
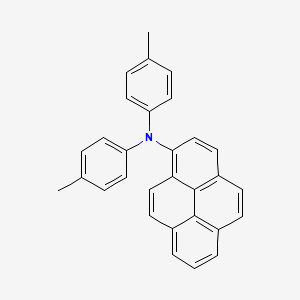

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
